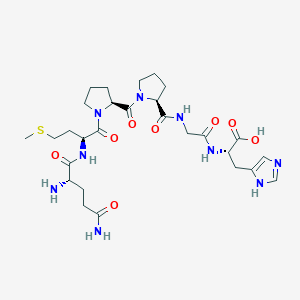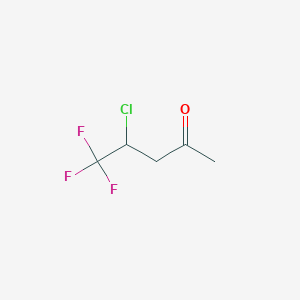
2-Pentanone, 4-chloro-5,5,5-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 4-chloro-5,5,5-trifluoro- is an organic compound with the molecular formula C5H6ClF3O It is a derivative of pentanone, where the fourth carbon atom is substituted with a chlorine atom and three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-chloro-5,5,5-trifluoro- typically involves the chlorination and fluorination of pentanone derivatives. One common method includes the reaction of 2-pentanone with chlorine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and at a temperature range of 0-50°C to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of 2-Pentanone, 4-chloro-5,5,5-trifluoro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. Continuous monitoring and optimization of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanone, 4-chloro-5,5,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentanone, 4-chloro-5,5,5-trifluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Pentanone, 4-chloro-5,5,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone, 5-chloro-: A similar compound with a chlorine atom at the fifth carbon position instead of the fourth.
4-Methyl-5,5,5-trifluoro-2-pentanone: A derivative with a methyl group at the fourth carbon position.
Uniqueness
2-Pentanone, 4-chloro-5,5,5-trifluoro- is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
403803-40-7 |
|---|---|
Fórmula molecular |
C5H6ClF3O |
Peso molecular |
174.55 g/mol |
Nombre IUPAC |
4-chloro-5,5,5-trifluoropentan-2-one |
InChI |
InChI=1S/C5H6ClF3O/c1-3(10)2-4(6)5(7,8)9/h4H,2H2,1H3 |
Clave InChI |
SSBLLTWAEJWAHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



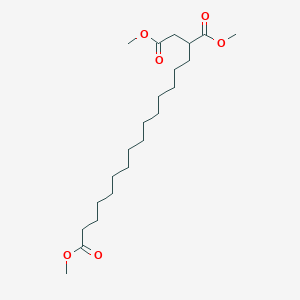

![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

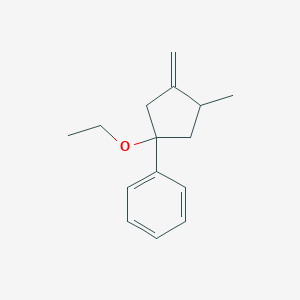

![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)

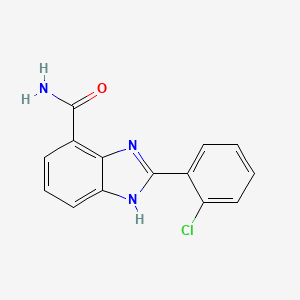
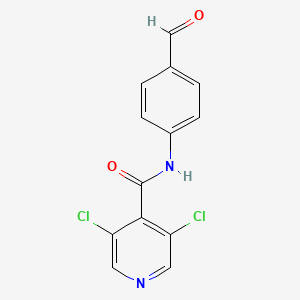
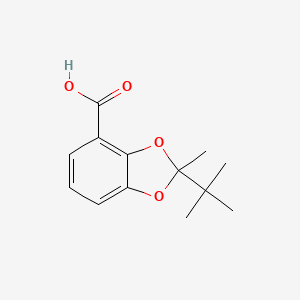
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
